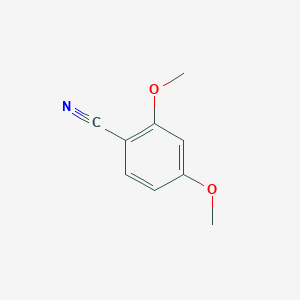

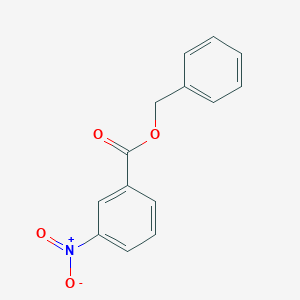

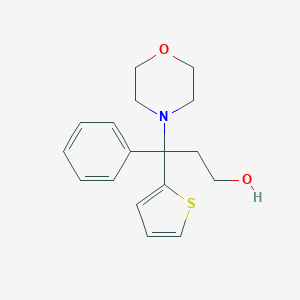

![molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0](/img/structure/B173738.png)

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Overview

Description

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like pyrrolidine-2-one, are pivotal in medicinal chemistry for designing biologically active compounds for disease treatment. Their sp^3-hybridization allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage. These features facilitate the design of new compounds with diverse biological profiles by exploring synthetic strategies and the influence of steric factors on biological activity. The versatility and stereochemical properties of the pyrrolidine ring make it a valuable scaffold in drug discovery, leading to novel therapeutic agents with enhanced selectivity and efficacy (Li Petri et al., 2021).

Synthesis of Pyranopyrimidine Derivatives

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing hybrid catalysts, underscores their broad applicability in medicinal and pharmaceutical industries. These scaffolds are key precursors due to their bioavailability and synthetic versatility. The development of substituted pyrano and hexahydropyrimidin-2-one derivatives through one-pot multicomponent reactions showcases the innovative use of organocatalysts, metal catalysts, and green solvents. This approach demonstrates the potential of pyranopyrimidine derivatives in leading to the discovery of new lead molecules for therapeutic applications (Parmar et al., 2023).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles (DPPs) are highlighted for their wide application as high-quality dyes and in organic electronics. Their synthesis, reactivity, and optical properties have been extensively reviewed, showing their significance in high-performance pigments and photovoltaic devices. The structural extension of DPP chromophores significantly alters their optical characteristics, presenting opportunities for novel applications in fluorescence imaging and as materials for organic electronics (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine serves as a versatile scaffold in kinase inhibitor design due to its ability to adopt multiple binding modes with kinase targets. This scaffold's presence in a wide range of kinase inhibitors highlights its medicinal significance, offering a pathway to developing potent and selective kinase inhibitors. The strategic use of pyrazolo[3,4-b]pyridine in drug design emphasizes its potential in addressing various diseases through targeted therapy (Wenglowsky, 2013).

Medicinal and Chemosensing Applications of Pyridine Derivatives

Pyridine derivatives play a crucial role across various fields, notably in medicinal chemistry and chemosensing. Their biological activities, including antibacterial, antifungal, and anticancer properties, underline their importance in drug development. Additionally, their high affinity for ions and neutral species positions them as effective chemosensors for detecting various species in environmental, agricultural, and biological samples. This dual role underscores the adaptability and significance of pyridine derivatives in scientific research and practical applications (Abu-Taweel et al., 2022).

Future Directions

The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

Mechanism of Action

Target of Action

The primary target of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . It has been suggested that the 5-position of 1H-pyrrolo[2,3-b]pyridine is close to a specific amino acid (Glycine 485 or G485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485, thereby improving the activity .

Biochemical Pathways

Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s interaction with FGFRs inhibits these signaling pathways, which regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Properties

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPUTMUWAOGQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597008 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136888-17-0 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

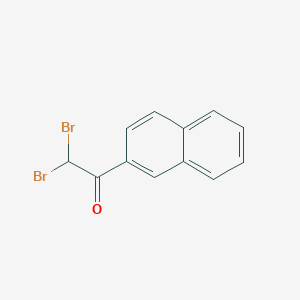

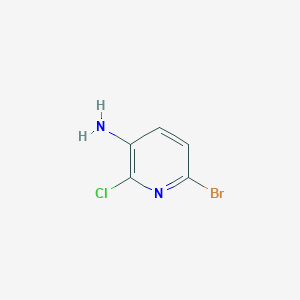

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)

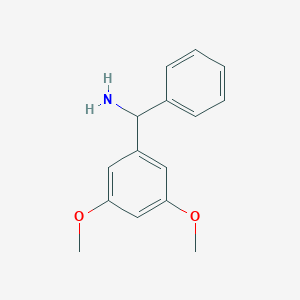

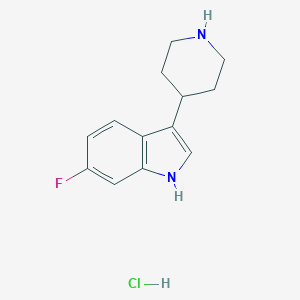

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)

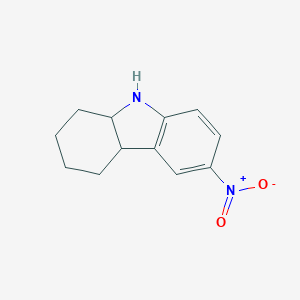

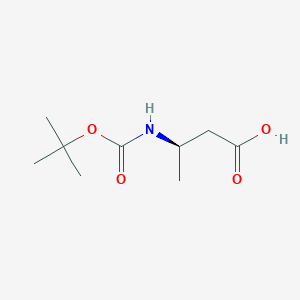

![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)